4-{[(E)-(4-chlorophenyl)methylidene]amino}-N-cyclohexylbenzenesulfonamide
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Overview
Description
4-[(4-chlorobenzylidene)amino]-N-cyclohexylbenzenesulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorobenzylidene group attached to an amino group, which is further connected to a cyclohexylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorobenzylidene)amino]-N-cyclohexylbenzenesulfonamide typically involves the condensation of 4-chlorobenzaldehyde with N-cyclohexylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorobenzylidene)amino]-N-cyclohexylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-[(4-chlorobenzylidene)amino]-N-cyclohexylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(4-chlorobenzylidene)amino]-N-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorobenzylidene)amino]benzonitrile
- 4-[(4-chlorobenzylidene)amino]phenylacetic acid
- 2-[(E)-(4-((E)-4-chlorobenzylidene)amino)phenyl)imino)methyl)naphthalen-1-ol
Uniqueness
4-[(4-chlorobenzylidene)amino]-N-cyclohexylbenzenesulfonamide is unique due to its specific structural features, such as the presence of a cyclohexyl group and a sulfonamide moiety. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H21ClN2O2S |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylideneamino]-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C19H21ClN2O2S/c20-16-8-6-15(7-9-16)14-21-17-10-12-19(13-11-17)25(23,24)22-18-4-2-1-3-5-18/h6-14,18,22H,1-5H2 |
InChI Key |
MTGMWZSGDOLOTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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